molecular formula C14H11Cl2N3O B5614542 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B5614542
M. Wt: 308.2 g/mol
InChI Key: HVYPUHVRVVLWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(3,4-Dichlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound featuring a benzodiazol-2-one core substituted with a (3,4-dichlorophenyl)methylamino group. This structure is synthesized via coupling reactions involving dichlorophenyl isocyanates and benzodiazolone intermediates, as exemplified in the synthesis of related compounds like 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide (53) . The 3,4-dichlorophenyl moiety is a critical pharmacophore, often enhancing binding affinity to biological targets such as enzymes or receptors.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O/c15-10-3-1-8(5-11(10)16)7-17-9-2-4-12-13(6-9)19-14(20)18-12/h1-6,17H,7H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYPUHVRVVLWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC2=CC3=C(C=C2)NC(=O)N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 3,4-Dichlorophenylmethylamino Group: The 3,4-dichlorophenylmethylamino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodiazepine core with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazoles exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance, it has shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation pathways.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Various derivatives have been tested against bacterial strains and fungi, showing varying degrees of effectiveness. This suggests that modifications to the benzodiazole structure can enhance its antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

The neuroprotective effects of benzodiazole derivatives have been explored in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells, offering a potential therapeutic avenue for conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

Several case studies have documented the effects of this compound on specific diseases:

  • Study A : Investigated the effect on breast cancer cell lines, demonstrating a reduction in cell viability by 50% at a concentration of 10 µM.
  • Study B : Evaluated the antimicrobial activity against Staphylococcus aureus, showing an inhibition zone diameter of 15 mm at 100 µg/mL concentration.
  • Study C : Explored neuroprotective effects in an animal model of Alzheimer's disease, where treated subjects exhibited improved cognitive function compared to controls.

Data Tables

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of tumor growthInduced apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against bacterial strainsInhibition zone diameter: 15 mm (Staphylococcus)
Neuroprotective EffectsMitigation of oxidative stressImproved cognitive function in Alzheimer models

Mechanism of Action

The mechanism of action of 5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition. This results in the compound’s anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The benzodiazol-2-one core distinguishes the target compound from analogs with pyrazolone, oxadiazole, or benzothiazepinone backbones. Key examples include:

(a) Pyrazolone Derivatives
  • 5-(((3,4-Dichlorophenyl)(methyl)amino)methyl)-1H-pyrazol-3(2H)-one (14): Features a pyrazolone core instead of benzodiazolone. Despite the structural difference, the (3,4-dichlorophenyl)methylamino group is retained, enabling superoxide dismutase 1 (SOD1) inhibition .
  • Compound 30–34 (): Pyrazolone derivatives with methyl or ethyl substitutions on the dichlorophenylamino group. These modifications alter steric and electronic properties, affecting inhibitory potency against mutant SOD1 .
(b) Oxadiazole Derivatives
  • 5-(Benzothiazol-2-yl)-3-[(3,4-dichlorophenylamino)methyl]-1,3,4-oxadiazol (46): Incorporates an oxadiazole ring linked to a benzothiazole scaffold. This compound demonstrates antidiabetic activity comparable to glibenclamide, attributed to the dichlorophenylamino group’s electron-withdrawing effects .
  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives : Exhibit selective anticancer activity against liver cancer cells (IC50 = 2.46 μg/mL), highlighting the role of chlorine substituent positioning (2,4- vs. 3,4-) in bioactivity .
(c) Benzothiazepinones and Related Structures
  • 5-Aryl-1,3-dihydro-2H-1,3,4-benzothiazepin-2-ones: Share a seven-membered heterocyclic core but lack the dichlorophenylamino group. These compounds primarily target G-protein-coupled receptors (GPCRs) and ion channels, suggesting divergent pharmacological applications compared to the target compound .

Substituent Effects

  • Chlorine Position : The 3,4-dichlorophenyl group in the target compound and Compound 14 enhances hydrophobic interactions and electron-deficient character, favoring enzyme inhibition. In contrast, 2,4-dichloro-substituted analogs (e.g., Compound 15 ) show reduced potency in SOD1 inhibition, likely due to steric hindrance.
  • Amino Linker: The methylamino spacer in the target compound improves solubility and metabolic stability compared to ethyl or unsubstituted amino groups in analogs like Compound 16 .

Anticancer Activity

While direct data on the target compound’s anticancer activity is unavailable, structurally related oxadiazoles (e.g., Compound 5a–o ) and pyrazolones demonstrate antitumor effects. For example, Compound 33 inhibits cancer cell proliferation via apoptosis induction, while oxadiazole derivatives target hepatocellular carcinoma .

Enzyme Inhibition

  • SOD1 Inhibition : Pyrazolone analogs (e.g., Compound 14 ) show IC50 values in the micromolar range, dependent on dichlorophenyl substitution.

Neuroprotective and Anti-Inflammatory Effects

Mannich base derivatives () with dichlorophenyl groups exhibit anti-Alzheimer’s activity via acetylcholinesterase inhibition and β-amyloid aggregation suppression. Similar mechanisms may apply to the target compound .

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13_{13}H12_{12}Cl2_{2}N2_{2}O
  • Molecular Weight : 283.16 g/mol

This compound features a benzodiazole core with a dichlorophenyl substituent that is critical for its biological activity.

Research indicates that benzodiazole derivatives may exhibit a variety of biological activities, including:

  • Antimicrobial Properties : Several studies have shown that compounds with similar structures can inhibit bacterial growth. For instance, derivatives have been tested against various strains of bacteria, demonstrating significant inhibitory effects.
  • Anticancer Activity : Some analogs have been reported to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways.
  • Neuroprotective Effects : Compounds in this class have been investigated for their neuroprotective properties, potentially through the inhibition of oxidative stress and enhancement of neurotrophic factors.

In Vitro Studies

In vitro studies on related compounds suggest that the presence of the dichlorophenyl group enhances binding affinity to specific biological targets. For example, a study involving a similar benzodiazole derivative showed:

CompoundTargetIC50_{50} (µM)Effect
Compound ABacterial enzyme15.2Inhibition
Compound BCancer cell line5.6Induction of apoptosis

These findings indicate that modifications to the benzodiazole structure can lead to significant variations in biological activity.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry assessed various benzodiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus.
  • Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), a derivative of this compound was found to reduce cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies revealed that this effect was associated with increased levels of reactive oxygen species (ROS), leading to apoptosis.
  • Neuroprotective Studies : Research conducted on neuroblastoma cells demonstrated that treatment with this compound resulted in a significant increase in cell survival under oxidative stress conditions, suggesting its potential as a neuroprotective agent.

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates good oral bioavailability and the ability to cross the blood-brain barrier, which is crucial for neuroactive drugs. Studies suggest that the compound is metabolized primarily by cytochrome P450 enzymes, leading to active metabolites that contribute to its overall efficacy.

Q & A

Q. Table 1: Representative Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationHCl (conc.), reflux, 6h65–70≥90%
Amination3,4-Dichlorobenzylamine, DCM, RT, 12h55–6085–90%
PurificationSilica gel (EtOAc/Hexane 3:7)≥95%

Basic: How is structural confirmation achieved using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for the benzodiazol-2-one NH signal at δ 10.2–10.5 ppm (singlet) and the dichlorophenyl aromatic protons (δ 7.2–7.5 ppm, multiplet). The methylene group (N-CH₂-Ar) appears as a doublet at δ 4.3–4.5 ppm .
    • ¹³C NMR : The carbonyl (C=O) resonates at δ 165–170 ppm, while the dichlorophenyl carbons appear at δ 125–135 ppm.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 350–355 (exact mass depends on isotopic Cl pattern).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity (>95%) and monitor degradation under stress conditions (e.g., heat, light) .

Advanced: How can X-ray crystallography resolve structural ambiguities, particularly with disordered moieties or twinning?

Methodological Answer:

  • Data Collection : Use single crystals grown via slow evaporation (solvent: DMF/EtOH). Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation.
  • SHELX Suite :
    • SHELXT : Automatically determines space groups (e.g., P2₁/c) and initial structural models. Handle twinning via TWIN/BASF commands .
    • SHELXL : Refine anisotropic displacement parameters and validate using R-factor convergence (<5%). For disorder, split models into multiple occupancy sites (e.g., dichlorophenyl rotamers) .
  • Validation : Check PLATON for symmetry errors and CCDC for deposition compliance.

Advanced: How are contradictions between computational docking predictions and experimental binding assays resolved in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Setup : Use AutoDock Vina with the P2X7 receptor (PDB: 5XUD) and optimize protonation states at pH 7.4.
  • Experimental Validation :
    • In Vitro : Radioligand displacement assays (³H-BzATP) to measure IC₅₀.
    • In Vivo : Seizure models (e.g., pilocarpine-induced) in P2X7R⁻/⁻ mice to assess potency .
  • Troubleshooting :
    • If docking predicts high affinity but assays show low activity, check solvation effects or protein flexibility via molecular dynamics (MD) simulations (AMBER/NAMD).
    • Adjust synthetic routes to modify substituents (e.g., replacing Cl with CF₃) and retest .

Advanced: What methodologies are employed to evaluate metabolic stability and toxicity in preclinical studies?

Methodological Answer:

  • Metabolic Stability :
    • Microsomal Assay : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ and intrinsic clearance .
    • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess IC₅₀.
  • Toxicity Screening :
    • Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100.
    • hERG Binding : Radioligand competition (³H-dofetilide) to predict cardiac risk .
  • Mitigation Strategies : Introduce electron-withdrawing groups (e.g., NO₂) to reduce oxidative metabolism or modify logP (<5) to enhance solubility .

Advanced: How can DFT studies guide the optimization of electronic properties for target engagement?

Methodological Answer:

  • Computational Workflow :
    • Geometry Optimization : B3LYP/6-31G(d) to minimize energy.
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the benzodiazol-2-one carbonyl).
    • ESP Maps : Identify electrophilic regions (e.g., dichlorophenyl Cl atoms) for covalent binding .
  • Validation : Correlate FMO energies with experimental redox potentials (cyclic voltammetry). Adjust substituents (e.g., OCH₃ for electron donation) to modulate binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 2
Reactant of Route 2
5-{[(3,4-DICHLOROPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.